
プリドピジン
概要
説明
プリドピジンは、経口投与される小型分子である研究段階の医薬品です。これは、現在Prilenia Therapeuticsによって開発されている選択的かつ強力なシグマ-1受容体アゴニストです。 プリドピジンは、ハンチントン病や筋萎縮性側索硬化症などの神経変性疾患の治療のための後期臨床開発段階にあります .
科学的研究の応用
Huntington's Disease
Pridopidine has been extensively studied for its efficacy in Huntington's disease, a neurodegenerative disorder characterized by motor dysfunction and cognitive decline.
- Clinical Trials : The most significant studies include the PROOF-HD trial, which demonstrated clinically meaningful improvements in motor function among patients not on neuroleptics. Although it did not meet its primary endpoint, secondary measures indicated positive effects on motor scores .
- Meta-Analysis Findings : A meta-analysis pooling data from four randomized controlled trials involving 1,119 patients showed that higher doses of pridopidine (≥90 mg/day) significantly improved the Unified Huntington's Disease Rating Scale-modified Motor Score compared to placebo, while maintaining a safety profile similar to that of placebo .
Amyotrophic Lateral Sclerosis
Pridopidine is also being investigated for its potential in treating amyotrophic lateral sclerosis. Early results from the Healey ALS platform trial indicate that pridopidine may have beneficial effects on symptoms associated with this condition, although detailed outcomes are still pending .
Safety and Tolerability
In clinical studies, pridopidine has shown a favorable safety profile. Common adverse events reported include falls, nausea, diarrhea, and cold-like symptoms. Importantly, no serious treatment-related adverse events have been observed, suggesting that pridopidine is well-tolerated among patients with neurodegenerative diseases .
Summary of Clinical Findings
Study/Trial | Condition | Key Findings | Dosage | |
---|---|---|---|---|
PROOF-HD | Huntington's Disease | Clinically meaningful improvements in motor function | 45 mg twice daily | Positive effects observed |
PRIDE-HD | Huntington's Disease | Significant improvement in modified Motor Score at higher doses | ≥90 mg/day | Improved motor function |
Healey ALS Trial | Amyotrophic Lateral Sclerosis | Preliminary findings suggest potential benefits for ALS symptoms | TBD | Further analysis needed |
作用機序
プリドピジンは、小胞体と関連するミトコンドリア膜に位置するシグマ-1受容体に結合して活性化することで作用します。シグマ-1受容体は、神経細胞の健康と生存に不可欠な重要な細胞プロセスを調節します。 プリドピジンによるシグマ-1受容体の活性化は、ミトコンドリア機能の強化、小胞体ストレスの軽減、シナプス可塑性の回復など、神経保護効果を示しています .
類似の化合物:
デキストロメトルファン: 神経保護効果を持つ別のシグマ-1受容体アゴニスト。
フルボキサミン: シグマ-1受容体にも作用する抗うつ薬。
ドネペジル: アルツハイマー病で使用され、シグマ-1受容体アゴニスト活性を有します。
比較: プリドピジンは、シグマ-1受容体に対する高い選択性と効力においてユニークです。他の化合物とは異なり、プリドピジンは、神経変性疾患の患者にとって重要な複数の独立した測定において、一貫した治療上の利点を示しています。 他の受容体との最小限の相互作用によるシグマ-1受容体の強力な占有は、プリドピジンを類似の化合物と区別しています .
生化学分析
Biochemical Properties
Pridopidine interacts with the Sigma-1 receptor (S1R), an intracellular protein located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) . The S1R regulates key cellular processes crucial to neuronal health and survival . Pridopidine’s activation of the S1R demonstrates neuroprotective effects in numerous models of neurodegenerative diseases .
Cellular Effects
Pridopidine exhibits a neuroprotective effect against mutant Huntingtin (mHTT)-induced cell death in mouse primary HD neurons and human HD iPSCs . It restores the impaired synaptic plasticity in HD neurons, enhances mitochondrial function, upregulates BDNF transport and secretion, reduces ER stress and restores dendritic spine abnormalities in HD and AD models .
Molecular Mechanism
Pridopidine works by binding and activating the Sigma-1 receptor (S1R) located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER) . The S1R regulates key cellular processes crucial to neuronal health and survival . Selective activation of the S1R is a promising therapeutic target for treating neurodegenerative and neurodevelopmental disorders .
Temporal Effects in Laboratory Settings
In the PRIDE-HD Ph2 trial, pridopidine 45 mg bid showed a beneficial effect vs placebo on Total Functional Capacity (TFC) at Week 52 . In the PROOF-HD phase 3 trial, pridopidine 45 mg bid showed a beneficial effect vs placebo on TFC at Week 65 .
Dosage Effects in Animal Models
In HD animal models, pridopidine exerts neuroprotective effects and improves behavioral and motor functions . Pridopidine binds primarily to the Sigma-1 receptor, which mediates its neuroprotective properties .
Metabolic Pathways
Pridopidine shows highest affinity to the Sigma-1 receptor (S1R) and enhances neuroprotection via the S1R in preclinical studies . The S1R is a chaperone protein localized in mitochondria-associated endoplasmic reticulum (ER) membranes, a signaling platform that regulates Ca 2+ signaling, reactive oxygen species (ROS) and mitochondrial fission .
Transport and Distribution
Pridopidine is an orally administrated small molecule investigational drug . It is a selective and potent Sigma-1 Receptor (S1R) agonist . It is currently in late-stage clinical development for Huntington’s disease (HD) and amyotrophic lateral sclerosis (ALS) .
Subcellular Localization
Pridopidine prevents the disruption of mitochondria-ER contact sites and improves the co-localization of inositol 1,4,5-trisphosphate receptor (IP3R) and its chaperone S1R with mitochondria in YAC128 neurons . This leads to increased mitochondrial activity, elongation, and motility .
準備方法
合成経路と反応条件: プリドピジンの合成には、ピペリジンコアの調製から始まる複数のステップが含まれます。主なステップには以下が含まれます。
ピペリジンコアの形成: ピペリジンコアは、適切な前駆体の環化を含む一連の反応によって合成されます。
置換反応: コア構造は、プロピル基とメチルスルホニル基を導入するために置換反応を受けます。
最終的なアセンブリ: 最終生成物は、精製と結晶化プロセスによって得られます。
工業生産方法: プリドピジンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、高収率と高純度を確保するための反応条件の最適化が含まれます。 連続フロー化学や自動合成などの高度な技術を使用して、効率とスケーラビリティを向上させることができます .
反応の種類:
酸化: プリドピジンは、特に硫黄原子で酸化反応を起こし、スルホキシドとスルホンを生成します。
還元: 還元反応は、スルホニル基を標的にし、対応するスルフィドに変換します。
置換: プリドピジン中の芳香環は、求電子置換反応に参加することができます。
一般的な試薬と条件:
酸化剤: 過酸化水素、m-クロロ過安息香酸。
還元剤: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換試薬: ハロゲン、ニトロ化剤。
生成される主な生成物:
スルホキシドとスルホン: 酸化によって形成されます。
スルフィド: 還元によって形成されます。
置換芳香族化合物: 求電子置換によって形成されます.
4. 科学研究の応用
プリドピジンは、幅広い科学研究の応用があります。
化学: シグマ-1受容体の相互作用と結合親和性を研究するためのモデル化合物として使用されます。
生物学: さまざまな細胞および動物モデルにおける神経保護効果について調査されています。
医学: ハンチントン病と筋萎縮性側索硬化症の治療のための臨床試験中です。それは、運動機能を改善し、病気の進行を遅らせる可能性を示しています。
類似化合物との比較
Dextromethorphan: Another Sigma-1 Receptor agonist with neuroprotective properties.
Fluvoxamine: An antidepressant that also acts on the Sigma-1 Receptor.
Donepezil: Used in Alzheimer’s disease, has Sigma-1 Receptor agonist activity.
Comparison: Pridopidine is unique in its high selectivity and potency for the Sigma-1 Receptor. Unlike other compounds, pridopidine has shown consistent treatment benefits across multiple independent measures important to patients with neurodegenerative diseases. Its robust occupancy of the Sigma-1 Receptor with minimal interaction with other receptors sets it apart from similar compounds .
生物活性
Pridopidine is a small molecule compound currently under investigation for its therapeutic potential in Huntington's disease (HD) and other neurodegenerative disorders. Its biological activity is primarily attributed to its interaction with the sigma-1 receptor (S1R), which plays a critical role in neuroprotection, neuroplasticity, and the modulation of dopaminergic signaling. This article reviews the biological activity of pridopidine, summarizing key research findings, clinical trial outcomes, and relevant case studies.
Pridopidine exhibits high binding affinity to the sigma-1 receptor, a chaperone protein involved in cellular defense mechanisms. It promotes neurorestoration and offers neuroprotective effects by enhancing dopaminergic signaling and reducing neuroinflammation. Studies have shown that pridopidine can improve motor function and behavioral states in models of neurodegeneration without significant adverse effects on normal mental activity .
Efficacy in Huntington's Disease
Pridopidine has been evaluated in several clinical trials for its efficacy in improving motor function and overall functional capacity in patients with HD. The following table summarizes key findings from notable studies:
Summary of Clinical Outcomes
- Motor Function Improvement : In pooled analyses from multiple randomized controlled trials (RCTs), patients receiving pridopidine showed a statistically significant improvement in the modified motor score (mMS) compared to placebo (MD −0.79, p = 0.02) .
- Functional Capacity : In the PRIDE-HD study, patients on a regimen of 45 mg BID demonstrated a nominally significant reduction in TFC decline at 52 weeks .
- Safety Profile : Pridopidine's safety profile was comparable to placebo, with no significant increase in adverse events reported, although higher doses did correlate with increased reports of mild adverse effects such as nasopharyngitis and insomnia .
Case Studies and Research Insights
In animal models, particularly those simulating parkinsonian symptoms, pridopidine has shown promise for functional neurorestoration. A study involving unilateral 6-hydroxydopamine (6-OHDA) lesions demonstrated that low doses of pridopidine significantly improved motor deficits and protected dopaminergic neurons . This suggests that pridopidine may not only alleviate symptoms but also modify disease progression.
特性
IUPAC Name |
4-(3-methylsulfonylphenyl)-1-propylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-3-9-16-10-7-13(8-11-16)14-5-4-6-15(12-14)19(2,17)18/h4-6,12-13H,3,7-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKUEOZJFIXDGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)C2=CC(=CC=C2)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188225 | |
Record name | Pridopidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
ACR16 belongs to a novel class of drugs, characterised as dopaminergic stabilisers, CNS active compounds that can both enhance and counteract dopaminergic effects in the brain depending on the initial level of dopaminergic activity. ARC16 works to "smooth" the many functions of this neurotransmitter chemical in striatum and other areas of the brain. Thus they have the ability to stabilize behavioural and motor disturbances caused by neurological and psychiatric disorders. They do this in pathological states without compromising normal thought processes or motor functions. | |
Record name | ACR-16 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05371 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
346688-38-8 | |
Record name | Pridopidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346688-38-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pridopidine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0346688388 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pridopidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11947 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pridopidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188225 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pridopidine free base | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRIDOPIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4TW8S2VK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。